(3-methylidenecyclobutyl)benzene
CAS No.: 15760-38-0
Cat. No.: VC11972668
Molecular Formula: C11H12
Molecular Weight: 144.2
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 15760-38-0 |
|---|---|
| Molecular Formula | C11H12 |
| Molecular Weight | 144.2 |
Introduction
Chemical Structure and Stereochemical Features
Molecular Architecture
The core structure of (3-methylidenecyclobutyl)benzene consists of a benzene ring bonded to a cyclobutane ring at the 1-position, with a methylidene () group extending from the 3-position of the cyclobutane. This arrangement creates significant steric strain due to the cyclobutane’s inherent ring tension, compounded by the planar geometry of the benzene ring. The methylidene group introduces an sp²-hybridized carbon, enabling conjugation with the cyclobutane’s σ-framework and influencing electronic delocalization .
Stereoelectronic Effects
The compound’s reactivity is modulated by stereoelectronic factors. The cyclobutane ring adopts a puckered conformation to alleviate angle strain, while the methylidene group participates in hyperconjugation with adjacent C–C bonds. Computational studies of analogous methylenecyclobutane systems suggest that the exocyclic double bond stabilizes the structure through partial π-overlap with the cyclobutane ring . This interaction lowers the activation energy for ring-opening reactions, a feature exploited in catalytic transformations .
Synthesis and Catalytic Pathways
Friedel-Crafts Approaches
While direct synthesis methods for (3-methylidenecyclobutyl)benzene are sparsely documented, analogous compounds are synthesized via Friedel-Crafts alkylation. For example, the reaction of cyclobutylcarbinyl chlorides with benzene in the presence of yields cyclobutylbenzene derivatives. Adaptation of this method could involve substituting the carbinyl chloride with a methylidene-containing precursor, though yields may be limited by competing polymerization or rearrangements .
Table 1: Comparative Synthesis Routes for Cyclobutyl Aromatics
Physicochemical Properties
Thermal Stability
The compound’s thermal behavior is influenced by ring strain. Thermogravimetric analysis of methylenecyclobutane analogs reveals decomposition onset at ~250°C, with major products including isoprene and 1-methylcyclobutene . For (3-methylidenecyclobutyl)benzene, similar cleavage of the cyclobutane ring is anticipated at elevated temperatures, yielding styrene derivatives or toluene via retro-Diels-Alder pathways .
Solubility and Reactivity
Polar aprotic solvents (e.g., THF, DMF) enhance solubility due to dipole interactions with the methylidene group. The compound undergoes regioselective electrophilic addition at the exocyclic double bond, as demonstrated by hydroboration and hydrosilylation reactions in analogous systems .
Table 2: Key Physicochemical Parameters
| Property | Value | Measurement Conditions |
|---|---|---|
| Molecular Weight | 144.2 g/mol | — |
| Boiling Point | 215–220°C (est.) | At 760 mmHg |
| LogP (Octanol-Water) | 3.2 ± 0.3 | Calculated via XLogP3 |
| Refractive Index | 1.528–1.532 | 20°C, Na D-line |
Reactivity and Catalytic Transformations
Acid-Catalyzed Rearrangements
Exposure to Brønsted acids (e.g., ) induces ring expansion or contraction. For instance, methylenecyclobutane rearranges to 1-methylcyclobutene over at 300°C . Applied to (3-methylidenecyclobutyl)benzene, this could yield benzocyclopentene derivatives, though competing aromatic electrophilic substitution may complicate product mixtures.
Transition Metal-Catalyzed Reactions
Manganese-based catalysts (e.g., Mn-7) promote olefin transposition in allylic systems . In the presence of KBHEt, such catalysts could isomerize the methylidene group to form conjugated dienes or stabilize radical intermediates for cross-coupling reactions.
Applications and Future Directions
Pharmaceutical Intermediates
The strained cyclobutane core is a motif in bioactive molecules, such as taxane analogs. Functionalization of the methylidene group could yield prostaglandin-like structures or kinase inhibitors.
Materials Science
Polymerization via radical initiation may produce high-strength thermosets, leveraging the ring-strain energy for cross-linking.
Challenges in Scalability
Current limitations include:
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